molecular formula C14H14N2O2 B8589897 (6-Methyl-pyridin-3-yl)-carbamic acid benzyl ester

(6-Methyl-pyridin-3-yl)-carbamic acid benzyl ester

Cat. No. B8589897
M. Wt: 242.27 g/mol
InChI Key: KEKRZQKLVPWDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07435815B2

Procedure details

To a suspension of 6-methylnicotinic acid (36.4 mmol) in toluene (100 mL) was added DIPEA (120 mmol) and Diphenylphosphoryl azide (91.1 mmol). The reaction mixture was heated to reflux for 1 h, cooled to RT and treated with benzyl alcohol (120 mmol). After 30 min ethyl acetate (200 mL) and water (200 mL) were added, the layers were separated and the organic layer washed with water (3×100 mL). The solvents were removed in vacuo and the residue was purified by preparative HPLC chromatography to give (6-methyl-pyridin-3-yl)-carbamic acid benzyl ester (5.2 g, 21.5 mmol, 59%) as a colourless oil.
Quantity
36.4 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mmol
Type
reactant
Reaction Step Two
Quantity
91.1 mmol
Type
reactant
Reaction Step Two
Quantity
120 mmol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5](C(O)=O)=[CH:4][N:3]=1.CC[N:13]([CH:17](C)C)C(C)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:27])C=CC=CC=1.[CH2:37]([OH:44])[C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1>C1(C)C=CC=CC=1.O.C(OCC)(=O)C>[CH2:37]([O:44][C:17](=[O:27])[NH:13][C:5]1[CH:4]=[N:3][C:2]([CH3:1])=[CH:10][CH:9]=1)[C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1

Inputs

Step One
Name
Quantity
36.4 mmol
Type
reactant
Smiles
CC1=NC=C(C(=O)O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
120 mmol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
91.1 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
120 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic layer washed with water (3×100 mL)
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparative HPLC chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(NC=1C=NC(=CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.5 mmol
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.